molecular formula C25H31N5O3 B2602004 2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021257-92-0

2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2602004
CAS RN: 1021257-92-0
M. Wt: 449.555
InChI Key: XQLYQAQFGKHPOJ-UHFFFAOYSA-N
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Description

2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
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Scientific Research Applications

Structural and Transformation Studies

Research into tautomerism and structural transformations provides foundational knowledge for understanding the reactivity and stability of heterocyclic compounds, including pyrazolo[4,3-c]pyridines. For instance, studies on the spontaneous transformation products of related heterocycles in crystal and solution phases highlight the compound's stability, tautomerism, and the formation of complex mixtures upon recrystallization attempts or synthetic modifications. Such insights are crucial for chemical synthesis and the development of new compounds with desired properties (Gubaidullin et al., 2014).

Synthetic Methodologies and Antimicrobial Activity

The development of novel synthetic routes for heterocyclic compounds, including pyrazolo[4,3-c]pyridines, and their derivatives, underscores the compound's versatility and potential for generating new pharmacologically active molecules. Research on the synthesis of new derivatives and their antimicrobial activity exemplifies the ongoing efforts to explore the therapeutic potential of these compounds. For instance, the synthesis of novel 5-arylazothiazole and pyrazolo[1,5-a] pyrimidine derivatives, highlighting their antimicrobial activities, demonstrates the broader applicability of these frameworks in medicinal chemistry (Abdelhamid et al., 2010).

Anticancer and Anti-Inflammatory Applications

Further research into pyrazolo[4,3-c]pyridines derivatives investigates their anticancer and anti-inflammatory activities, showcasing the therapeutic potential of these compounds. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the compound's relevance in addressing critical health conditions and diseases through targeted molecular interactions (Rahmouni et al., 2016).

Catalysis and Green Chemistry Applications

The utility of related compounds extends beyond pharmacological applications to include roles in catalysis and green chemistry. For example, silica-bonded N-propylpiperazine derivatives have been explored as recyclable catalysts for the synthesis of heterocyclic compounds, demonstrating the compound's contribution to more sustainable and efficient chemical processes (Niknam et al., 2013).

properties

IUPAC Name

5-(oxolan-2-ylmethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-2-10-27-11-13-29(14-12-27)24(31)21-17-28(16-20-9-6-15-33-20)18-22-23(21)26-30(25(22)32)19-7-4-3-5-8-19/h3-5,7-8,17-18,20H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLYQAQFGKHPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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